1-(Azidomethyl)pyrene CAS number and properties
1-(Azidomethyl)pyrene CAS number and properties
An In-depth Technical Guide to 1-(Azidomethyl)pyrene
This technical guide provides a comprehensive overview of 1-(Azidomethyl)pyrene, a versatile fluorescent compound widely utilized in biochemical and biomedical research. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of fluorescent probes and click chemistry. This document details the compound's properties, key experimental protocols, and its applications in developing sensitive detection and delivery systems.
Core Properties of 1-(Azidomethyl)pyrene
1-(Azidomethyl)pyrene is a derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon known for its unique photophysical properties. The introduction of an azidomethyl group allows for its covalent attachment to a wide range of molecules via "click" chemistry, making it a valuable tool for fluorescently labeling biomolecules.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical, chemical, and spectroscopic properties of 1-(Azidomethyl)pyrene.
| Property | Value | Reference(s) |
| CAS Number | 1006061-57-9 | [1][2][3] |
| Molecular Formula | C₁₇H₁₁N₃ | [1][2][4] |
| Molecular Weight | 257.29 g/mol | [1][4][5] |
| IUPAC Name | 1-(azidomethyl)pyrene | [4] |
| Appearance | Light orange to yellow to green powder or crystals | [2][6] |
| Melting Point | 66 - 70 °C | [2][6] |
| Solubility | Soluble in dichloromethane (B109758) and chloroform; moderately soluble in DMSO, DMF, and acetonitrile. | [7] |
| Purity | >98.0% (HPLC) | [2] |
| Excitation Maximum (λex) | 343 nm | [7] |
| Storage Conditions | Refrigerate at 2-8°C under an inert gas. Keep away from heat, light, shock, and friction. | [2][5][8] |
Safety and Handling Information
Proper handling and storage of 1-(Azidomethyl)pyrene are crucial due to its reactive nature. The table below outlines its key safety information.
| Hazard Category | Description | Reference(s) |
| Physical Hazards | Organic azides can be explosive. May explosively decompose upon heating, shock, or friction. Forms explosive mixtures with air on intense heating. | [8][9] |
| Health Hazards | While one safety data sheet indicates it is not a hazardous substance, the parent compound, pyrene, is classified as a potential carcinogen and can be rapidly absorbed through the skin. It is advised to handle with caution. | [8][9] |
| Environmental Hazards | The parent compound, pyrene, is very toxic to aquatic life with long-lasting effects. Avoid release to the environment. | [9] |
| Incompatible Materials | Strong oxidizing agents. | [8] |
| Handling Precautions | Use in a well-ventilated area with personal protective equipment (gloves, safety glasses, lab coat). Avoid generating dust. Avoid contact with skin and eyes. | [8] |
| Storage Precautions | Store in a tightly sealed container in a refrigerator under an inert atmosphere (e.g., argon or nitrogen). Protect from physical shock and friction. | [8] |
Applications in Research and Drug Development
1-(Azidomethyl)pyrene's utility stems from the fluorescent properties of the pyrene moiety and the reactivity of the azide (B81097) group. Pyrene is notable for its ability to form excimers—excited-state dimers that emit light at a longer wavelength than the monomer. This phenomenon is highly sensitive to the distance between pyrene molecules, making it an effective "spectroscopic ruler."
Key applications include:
-
Fluorescent Labeling: It serves as a fluorescent probe for labeling and visualizing biomolecules such as proteins and nucleic acids in vitro.[6][10]
-
Click Chemistry: The azide group enables its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, allowing for the efficient and specific conjugation to molecules containing alkyne or strained cycloalkyne groups.[1][11]
-
Sensing and Diagnostics: It has been employed in the synthesis of fluorescent chemosensors for detecting metal ions like Zn²⁺ and for sensing oligonucleotides.[1]
-
Drug Delivery and Therapeutics: The compound can be incorporated into drug delivery systems to enhance targeting and release.[6] Furthermore, it has been used in the development of agents for targeted cancer treatment.[5][12]
Experimental Protocols
Detailed methodologies are crucial for the successful application of 1-(Azidomethyl)pyrene. Below are summaries of key experimental protocols from the literature.
Protocol 1: Synthesis of a Ratiometric Zinc Ion Chemosensor
This protocol describes the synthesis of a fluorescent sensor for Zn²⁺ ions based on a study by Ingale, Sachin A., et al., which utilized a CuAAC reaction.[1]
Objective: To synthesize a tris-triazole adduct that functions as a selective "on-off" fluorescent sensor for zinc ions.
Materials:
-
1-(Azidomethyl)pyrene
-
Copper(I) catalyst (e.g., copper(I) iodide or generated in situ from CuSO₄ and a reducing agent)
-
Appropriate solvent (e.g., THF/water mixture)
Optimized Procedure:
-
In a reaction vessel, dissolve tripropargylamine and an excess of 1-(azidomethyl)pyrene in the chosen solvent system.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can interfere with the Cu(I) catalyst.
-
Add the copper(I) catalyst. A critical optimization was found to be increasing the catalyst loading to 4.5 mol% to drive the reaction to completion.[1]
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, purify the resulting tris-triazole click adduct using column chromatography to yield the final sensor molecule.
Outcome: The synthesized sensor demonstrated an 80-fold increase in the ratio of its monomer to excimer fluorescence emission upon binding Zn²⁺, with a detection limit of 0.2 μM.[1]
Protocol 2: Preparation of Fluorescently Labeled Nucleosides
This protocol is based on a strategy to create a library of pyrene-labeled nucleosides for oligonucleotide sensing.[1]
Objective: To conjugate 1-(azidomethyl)pyrene to alkyne-modified nucleosides for use as fluorescent probes.
Materials:
-
1-(Azidomethyl)pyrene
-
Alkyne-functionalized nucleosides (e.g., with a 7-octadiynyl or 7-tripropargylamine side chain)
-
Copper(I) catalyst system (e.g., CuSO₄ and sodium ascorbate)
-
Solvent (e.g., a mixture of THF and water)
Procedure:
-
Dissolve the alkyne-modified nucleoside and 1-(azidomethyl)pyrene in a degassed solvent mixture.
-
In a separate vessel, prepare a fresh solution of sodium ascorbate (B8700270) in water.
-
Add an aqueous solution of copper(II) sulfate (B86663) (CuSO₄·5H₂O) to the reaction mixture.
-
Add the sodium ascorbate solution dropwise to the reaction. This reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Allow the reaction to proceed at room temperature until completion.
-
Purify the resulting pyrene-labeled nucleoside conjugate using appropriate chromatographic techniques.
Key Finding: Nucleoside conjugates with linkers allowing two pyrene units in close proximity exhibited characteristic excimer fluorescence, which is useful for probing nucleic acid interactions.[1]
This guide provides a foundational understanding of 1-(Azidomethyl)pyrene, highlighting its properties and applications, supported by detailed experimental insights. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1-(Azidomethyl)pyrene 1006061-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 1006061-57-9|1-(Azidomethyl)pyrene|BLD Pharm [bldpharm.com]
- 4. 1-(Azidomethyl)pyrene | C17H11N3 | CID 89183461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(Azidomethyl)pyrene | 1006061-57-9 | FA138485 [biosynth.com]
- 6. chemimpex.com [chemimpex.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. geneseo.edu [geneseo.edu]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 1-(Azidomethyl)pyrene | 1006061-57-9 [chemicalbook.com]
